N-オレオイルドパミン

概要

説明

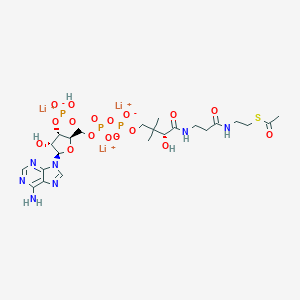

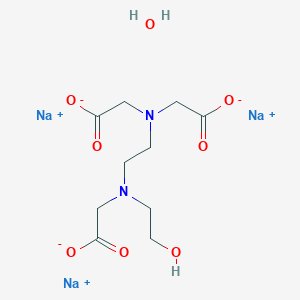

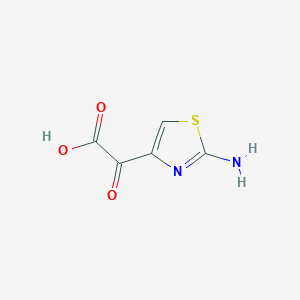

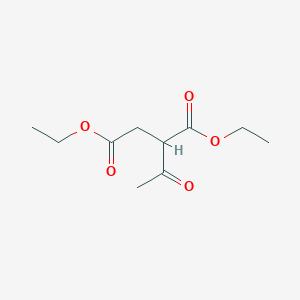

N-Oleoyldopamine is a novel lipid derivative of dopamine, formally resulting from the condensation of the carboxy group of oleic acid with the amino group of dopamine. It is synthesized in catecholaminergic neurons and can cross the blood-brain barrier. N-Oleoyldopamine is known to interact with dopamine and transient receptor potential vanilloid type 1 (TRPV1) receptors, making it a significant compound in neurochemistry .

科学的研究の応用

N-Oleoyldopamine has several scientific research applications:

Neurochemistry: It is studied for its interaction with TRPV1 receptors and its potential role in modulating neural activity.

Cardioprotection: Research indicates that N-Oleoyldopamine can protect the heart against ischemia-reperfusion injury via activation of TRPV1.

Anti-inflammatory: It has been shown to induce interleukin-10 via central nervous system TRPV1, improving outcomes in models of endotoxemia and sepsis.

Potential Therapeutic Uses: Its role as a TRPV1 agonist suggests potential therapeutic applications in pain management and neuroprotection.

作用機序

N-Oleoyldopamine (OLDA) is a bioactive lipid derivative of dopamine, which has been found in the mammalian brain . It has been the subject of extensive research due to its potential therapeutic properties .

Target of Action

OLDA is an endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 receptors are involved in thermosensation and inflammatory pain .

Mode of Action

OLDA interacts with TRPV1 receptors, which are found in both the central and peripheral nervous systems . This interaction leads to the activation of these receptors . The exact mechanism of this interaction is still under investigation .

Biochemical Pathways

OLDA is synthesized in a dopamine-like manner . It is a product of the condensation of dopamine and oleic acid . The metabolism of OLDA proceeds similarly to that of dopamine, including O-methylation via catechol-O-methyltransferase (COMT) .

Pharmacokinetics

It is known that olda can cross the blood-brain barrier . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of OLDA .

Result of Action

OLDA has been found to have strong anti-inflammatory actions in models of inflammation and sepsis . It induces an early anti-inflammatory response with high serum levels of IL-10 and decreased levels of pro-inflammatory cytokines . OLDA also reduces lung injury and improves sepsis scores .

Action Environment

The action of OLDA is influenced by various environmental factors. For example, the presence of circulating monocytes/macrophages is required for the IL-10 upregulation by OLDA in endotoxemic mice . Furthermore, the effects of OLDA are reversed in mice with pan-neuronal TRPV1 knockdown .

生化学分析

Biochemical Properties

N-Oleoyldopamine is a product of condensation of dopamine and one of the fatty acids, preferably oleic acid . It assumes an active regulatory role in neural tissues . N-Oleoyldopamine interacts with the transient receptor potential vanilloid 1 (TRPV1) receptors .

Cellular Effects

N-Oleoyldopamine has been found to have strong anti-inflammatory actions in mice with endotoxemia or S. aureus pneumonia . It induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes .

Molecular Mechanism

N-Oleoyldopamine is a TRPV1 agonist . Its effects were reversed in mice with pan-neuronal TRPV1 knockdown, but not with TRPV1 knockdown in peripheral nervous system neurons or myeloid cells .

Temporal Effects in Laboratory Settings

N-Oleoyldopamine administration caused an early anti-inflammatory response in endotoxemic and septic mice with high serum levels of IL-10 and decreased levels of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of N-Oleoyldopamine vary with different dosages in animal models . More comprehensive studies on the dosage effects of N-Oleoyldopamine are required for future work .

Metabolic Pathways

N-Oleoyldopamine enters the metabolic pathway of dopamine . It was found to be methylated by catechol-O-methyltransferase (COMT) in all conditions studied, yielding the O-methylated derivative .

Transport and Distribution

N-Oleoyldopamine is produced in the central nervous system and the peripheral nervous system

Subcellular Localization

As it is produced in the central nervous system and the peripheral nervous system , it is likely to be found in neurons

準備方法

N-Oleoyldopamine can be synthesized through direct N-acylation of dopamine by oleic acid. One method involves using a peptide-like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)-based coupling, which yields a reaction efficiency of about 97%

化学反応の分析

N-Oleoyldopamine undergoes several types of chemical reactions:

Oxidation: It can be oxidized by catechol-O-methyltransferase (COMT) to form O-methylated derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups on the catechol moiety. Common reagents used in these reactions include COMT for methylation and various organic solvents and catalysts for other transformations.

類似化合物との比較

N-Oleoyldopamine is part of a family of lipid derivatives of dopamine, known as N-acyl-dopamines. Similar compounds include:

N-Arachidonyl-dopamine: Another bioactive lipid that interacts with TRPV1 receptors and has similar neurochemical properties.

3’-O-Methyl-N-Oleoyldopamine: A methylated derivative of N-Oleoyldopamine with potential enhanced bioactivity. These compounds share structural similarities but differ in their specific fatty acid components and methylation status, which can influence their biological activity and therapeutic potential.

特性

IUPAC Name |

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPLXNESPTPNU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-11-1 | |

| Record name | N-Oleoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105955-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-oleoyldopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Oleoyldopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEOYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87P7X9XSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Oleoyldopamine (OLDA) primarily interacts with the transient receptor potential vanilloid type 1 (TRPV1) channel. [] This interaction leads to the activation of TRPV1, a non-selective cation channel, resulting in calcium influx into the cell. [] This calcium influx can then trigger a cascade of downstream effects, including the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P (SP). [, , ]

A: The molecular formula of OLDA is C26H43NO2 and its molecular weight is 401.6 g/mol. [] Detailed spectroscopic data, including NMR and mass spectrometry data, can be found in research articles dedicated to the synthesis and characterization of OLDA. []

A: OLDA, acting as an endogenous TRPV1 agonist, can significantly impact synaptic transmission in the spinal cord, especially in the context of inflammation. [] Research shows that OLDA increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in superficial dorsal horn neurons. [] This effect is more pronounced when TRPV1 receptors are sensitized, for example, by inflammation or protein kinase C activation. []

A: Research suggests that co-administration of OLDA with the proinflammatory mediator bradykinin (BK) enhances both thermal and mechanical hypersensitivity. [] This effect is mediated by the activation of spinal TRPV1 channels, as demonstrated by the ability of the TRPV1 antagonist SB366791 to prevent these hypersensitive states. []

A: OLDA demonstrates cardioprotective effects against ischemia-reperfusion injury in wild-type mice, but not in mice lacking TRPV1. [] This protection is attributed to the activation of TRPV1, leading to the release of CGRP and SP. [] Blocking CGRP receptors, neurokinin-1 receptors, protein kinase C, or potassium channels abolishes this protective effect. []

A: Beyond its role in pain modulation, OLDA acts as an agonist for G protein-coupled receptor 119 (GPR119), primarily expressed in pancreatic beta-cells and intestinal L-cells. [] Upon activation, OLDA stimulates cAMP accumulation and insulin release in cells expressing GPR119. [] Oral administration of OLDA improves glucose tolerance in wild-type mice but not in GPR119-deficient mice, highlighting the receptor's crucial role in this effect. []

ANone: Research suggests that OLDA may have therapeutic potential in other areas:

- Renal Function: Intrathecal OLDA administration shows promise in attenuating high-fat-diet-induced renal dysfunction and hypertension in rats by suppressing renal sympathetic nerve activity. [, ]

- Endometriosis: OLDA exhibits a selective cytotoxic effect on endometriotic stromal cells, suggesting potential as a therapeutic agent against endometriosis. [] Further research is needed to explore this possibility.

- Glioblastoma: OLDA has been identified as a potential inhibitor of glioblastoma stem cells in both in vitro and in vivo models. [] While promising, further investigation is necessary to determine its clinical utility.

ANone: Despite its potential benefits, some limitations and drawbacks of OLDA should be considered:

- Short-term hypothermic effects: While OLDA induces transient hypothermia by activating TRPV1, it did not demonstrate neuroprotective effects in a rat model of cerebral ischemia. []

ANone: Future research directions for OLDA include:

A: The identification of endogenous TRPV1 agonists like OLDA has significantly advanced our understanding of pain, inflammation, and other physiological processes. [] These discoveries have opened new avenues for developing novel therapeutics targeting TRPV1 for various diseases. Further research in this area is crucial to fully harness the therapeutic potential of these compounds and develop more effective treatments for patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)